1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde
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Overview
Description
1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanecarbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . Another approach involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine .
Industrial Production Methods: Industrial production of this compound may utilize large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of biocatalysts, such as lipase-catalyzed transesterification, has also been explored for the efficient production of related compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarboxylic acid.
Reduction: Formation of 1-(4-Trifluoromethyl-phenyl)-cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the functional group attached to the phenyl ring.
Leflunomide: Contains a trifluoromethyl group and is used as an immunosuppressive drug.
Trifluoromethylated pyrazoles: Used in medicinal chemistry for their biological activities.
Uniqueness: 1-(4-Trifluoromethyl-phenyl)-cyclopentanecarbaldehyde is unique due to its combination of a trifluoromethyl group with a cyclopentanecarbaldehyde structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
483368-74-7 |
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Molecular Formula |
C13H13F3O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6,9H,1-2,7-8H2 |
InChI Key |
SFLBUWNIEZIWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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